6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione
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Overview
Description
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is a heterocyclic compound that features a cyclopenta[c]pyridine core with a nitrophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-nitrobenzaldehyde and cyclopentanone can be used in a series of condensation and cyclization reactions to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of nitroso or nitro derivatives.
Scientific Research Applications
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit similar biological activities.
Imidazo[1,5-a]pyridine Derivatives: These compounds share a similar core structure and are known for their versatility in various applications.
Uniqueness
6-(4-Nitrophenyl)-5H-cyclopenta[c]pyridine-5,7(6H)-dione is unique due to its specific combination of a cyclopenta[c]pyridine core with a nitrophenyl substituent. This structural arrangement imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
CAS No. |
61494-20-0 |
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Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
6-(4-nitrophenyl)cyclopenta[c]pyridine-5,7-dione |
InChI |
InChI=1S/C14H8N2O4/c17-13-10-5-6-15-7-11(10)14(18)12(13)8-1-3-9(4-2-8)16(19)20/h1-7,12H |
InChI Key |
XJXNLPFMKYFLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)C3=C(C2=O)C=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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